molecular formula C17H18N2O2 B8478709 7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

Cat. No.: B8478709
M. Wt: 282.34 g/mol
InChI Key: ALLWTWZCBZZCDV-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 7-benzyl-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-21-17(20)16-10-18-9-14-12-19(8-7-15(14)16)11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3

InChI Key

ALLWTWZCBZZCDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCN(CC2=CN=C1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L copper flask was placed 7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile (44.8 g, 0.18 mol) in ethanol (200 mL). A solution of sodium hydroxide (36 g, 0.9 mol) in water (200 mL) was added and the resulting mixture was refluxed for 8 hr. The reaction mixture was concentrated under reduced pressure. To the residue was added ethanol (150 mL) and toluene (150 mL) and concentrated under reduced pressure. This process was repeated three times. Finally methanol (150 mL) and toluene (150 mL) were added and concentrated under reduced pressure. The solid residue was further dried under high vacuum line overnight. To the residue was added a solution of 30% sulfuric acid in methanol (w/w, 800 mL) and refluxed for 24 hr. The reaction mixture was cooled to room temperature and filtered to remove white solid (inorganic salt). The solid on filter paper was washed with methanol (100 mL) and the filtrate was concentrated under reduced pressure. To the residue was added ice (300 g) and basified with ammonium hydroxide (175 mL. 28-38% ammonia). The mixture was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine (150 mL), filtered through 1 PS filter paper and concentrated to give a brown oil. The oil was purified by flash chromatography on silica gel (500 g) with anhydrous sodium sulfate (50 g) on top packed with hexane. The column was eluted with 200 mL portions of 25% ethyl acetate in hexane followed by 50% ethyl acetate in hexane. The eluent containing product was concentrated to give the title compound (39.1 g, 77%) as an oil which solidified on standing. 1H NMR 60 MHz, (CDCl3), δ 8.8 (s, 1H), 8.2 (s, 1H), 7.3 (s, 5H), 3.8 (s, 3H), 3.6 (s, 2H), 3.5 (s, 2H), 3.2 (m, 2H), 2.6 (m, 2H).
Name
7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
77%

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